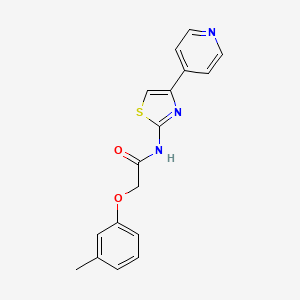

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-3-2-4-14(9-12)22-10-16(21)20-17-19-15(11-23-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJYUXGHOYPLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of 297.35 g/mol. The structural elements are crucial for its biological activity, influencing interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antitumor Activity : The thiazole and pyridine rings contribute to the compound's cytotoxic effects against cancer cell lines. In vitro studies have shown that derivatives with similar structures exhibit significant inhibition of cell proliferation, with IC50 values often in the low micromolar range .

- Antimicrobial Properties : Compounds with thiazole and pyridine functionalities have been reported to possess antimicrobial activity. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key enzymes .

- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and pyridine rings can significantly alter biological activity:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. For instance, methyl substitutions at specific positions have been correlated with increased activity against various cancer cell lines .

- Ring Modifications : Altering the substituents on the thiazole ring can lead to variations in potency. Compounds with additional heteroatoms or functional groups often show improved interactions with biological targets .

Case Studies

Several studies have evaluated the biological efficacy of this compound and its analogs:

- Anticancer Activity : A study demonstrated that a related thiazole derivative exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating strong antitumor potential .

- Antimicrobial Evaluation : Another investigation highlighted that thiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in infectious diseases .

Table 1: Biological Activities of Thiazole Derivatives

| Compound Name | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antitumor |

| Thiazole Derivative A | 1.61 | Antitumor |

| Thiazole Derivative B | 1.98 | Antitumor |

| Thiazole Derivative C | TBD | Antimicrobial |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on phenyl | Increased cytotoxicity |

| Heteroatom addition to thiazole | Enhanced interaction with targets |

| Positioning of substituents | Critical for binding affinity |

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide is in cancer therapy. Compounds with thiazole and pyridine moieties have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors of CDKs are considered valuable for treating various cancers due to their ability to halt cell proliferation. For instance, studies have shown that derivatives of thiazole-pyridine compounds can effectively inhibit CDK4 and CDK6, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects

Emerging evidence suggests that thiazole derivatives may exhibit neuroprotective properties. Compounds similar to this compound have been investigated for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Variations in substituents on the thiazole and pyridine rings can significantly impact the compound's potency and selectivity against specific biological targets.

Anticancer Efficacy

A study involving the administration of this compound to human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer, showing IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, this compound was subjected to agar diffusion tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results revealed a promising zone of inhibition, supporting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Pyridinyl vs. Aryl/Substituted Aryl Groups

- Pyridin-4-yl Substituent : The pyridine ring in the target compound may enhance hydrogen bonding and π-π stacking interactions with biological targets. For example, compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-(piperazinyl)acetamide () and 2-(4-trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide () utilize substituted phenyl groups, which confer bulkiness and modulate electron density. The pyridinyl group in the target compound likely offers distinct electronic effects compared to these analogs .

- Chlorophenyl Derivatives: Compounds such as 2-(2-Chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide () share the pyridin-4-yl-thiazole core but differ in the acetamide substituent.

Table 1: Key Physical Properties of Selected Thiazole Derivatives

Acetamide Linker Modifications

Phenoxy vs. Piperazinyl/Heterocyclic Groups

- Piperazinyl Acetamides : Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () show higher melting points (289–303°C) due to increased hydrogen-bonding capacity from the piperazine moiety .

Enzyme Inhibition and Antimicrobial Effects

- Lipoxygenase Inhibition : Bulky substituents (e.g., trimethylsilyloxy in ’s compound 19 ) enhance inhibitory activity, suggesting that the m-tolyloxy group in the target compound may similarly improve binding to hydrophobic enzyme pockets .

- Antimicrobial Activity : Analogs with chlorophenyl (’s 107m ) or methoxyphenyl (’s 18 ) groups exhibit MIC values as low as 6.25 µg/mL against bacterial strains. The target compound’s m-tolyloxy group may offer comparable or superior activity due to balanced lipophilicity .

Q & A

Basic: What are the optimal synthetic routes for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(m-tolyloxy)acetamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key strategies include:

- Thiazole Core Formation : React 2-amino-4-(pyridin-4-yl)thiazole with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the acetamide backbone .

- Aryloxy Acetamide Coupling : Introduce the m-tolyloxy group via nucleophilic substitution or Ullmann-type coupling, using catalysts like CuI and ligands (e.g., 1,10-phenanthroline) in polar aprotic solvents (DMF or DMSO) at 80–100°C .

- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization (ethanol or ethyl acetate). Adjust stoichiometry (e.g., 1.2 equivalents of m-tolyloxy chloride) to minimize side products .

Basic: How is the structural characterization of this compound performed using spectroscopic and analytical techniques?

Methodological Answer:

- IR Spectroscopy : Confirm amide C=O stretch (~1715 cm⁻¹) and aryl C-O-C vibrations (~1250 cm⁻¹) .

- NMR Analysis : Use ¹H-NMR to verify acetamide CH₂ protons (δ 3.55–3.65 ppm) and aromatic protons from pyridine (δ 8.6–8.7 ppm) and m-tolyloxy groups (δ 6.6–7.2 ppm). ¹³C-NMR identifies thiazole C-2 (δ 165–170 ppm) and acetamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 378–446 [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S values (deviation <0.4%) .

Advanced: How do substituent variations on the thiazole and aryloxy moieties influence biological activity, and what SAR principles apply?

Methodological Answer:

- Thiazole Modifications : Electron-withdrawing groups (e.g., –Br, –NO₂) at the 4-position enhance antimicrobial activity by increasing lipophilicity (logP), improving membrane penetration . Pyridin-4-yl substituents optimize receptor binding (e.g., adenosine A₃ receptor antagonism) via π-π stacking .

- Aryloxy Substituents : m-Tolyloxy groups (methyl at meta position) balance hydrophobicity and steric effects, enhancing metabolic stability compared to para-substituted analogs . Ortho-substituents reduce activity due to steric hindrance .

- SAR Strategy : Use comparative assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to prioritize substituents. For example, halogenated aryl groups improve potency against S. aureus (MIC 13–27 µM) .

Advanced: What in vitro and in vivo models are appropriate for evaluating its mechanism of action, particularly regarding enzyme modulation?

Methodological Answer:

- Kinase Inhibition : Use fluorescence polarization assays to measure Aurora kinase (A, B, C) inhibition, with IC₅₀ values <0.2 µM indicating high potency .

- Apoptosis Pathways : Assess caspase-3 activation in A549 lung cancer cells via Western blotting or fluorometric assays. Compare to positive controls (e.g., cisplatin) .

- In Vivo Selectivity : Evaluate adenosine A₃ receptor antagonism in rat models using radioligand binding (³H-MRE 3008F20) to confirm selectivity (>100-fold vs. A₁/A₂ receptors) .

Advanced: How can discrepancies in biological activity data across studies be resolved through experimental design?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., pH, serum concentration) to minimize false positives. For example, MIC values vary with fungal inoculum size (C. albicans: 10⁴ vs. 10⁵ CFU/mL) .

- Structural Validation : Re-characterize compounds from conflicting studies (e.g., via HPLC purity >95%) to rule out impurities .

- Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies. For instance, conflicting caspase-3 activation data may arise from off-target effects, requiring kinase profiling .

Advanced: What computational strategies are effective for predicting binding modes and optimizing interactions with target proteins?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with Aurora kinases or adenosine receptors. Pyridin-4-yl groups show hydrogen bonding with active-site residues (e.g., Lys162 in Aurora-A) .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify critical binding motifs .

- QSAR Modeling : Develop 2D-QSAR models using descriptors like molar refractivity and polar surface area to predict antimicrobial activity (R² >0.85) .

Advanced: How can metabolic stability and toxicity profiles be evaluated preclinically?

Methodological Answer:

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Half-life >30 minutes indicates suitability for in vivo studies .

- Cytotoxicity Screening : Use MTT assays on HEK293 cells to determine IC₅₀ values. Compare to therapeutic index (e.g., IC₅₀/A549 IC₅₀ ratio >10) .

- hERG Binding Assays : Measure inhibition of hERG potassium channels (patch-clamp electrophysiology) to assess cardiac toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.